molecular formula C16H15I B15422442 1,1'-(4-Iodobut-1-ene-1,1-diyl)dibenzene CAS No. 109900-89-2

1,1'-(4-Iodobut-1-ene-1,1-diyl)dibenzene

Cat. No.: B15422442
CAS No.: 109900-89-2
M. Wt: 334.19 g/mol
InChI Key: AKOCZKSHZQMQJI-UHFFFAOYSA-N
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Description

1,1'-(4-Iodobut-1-ene-1,1-diyl)dibenzene is a specialized organic compound that serves as a versatile intermediate in research and development. Its molecular structure integrates an alkene and an iodine substituent with a 1,1-diphenylethylene core, a motif known for its utility in polymerization and materials chemistry . This combination makes the reagent particularly valuable in organic synthesis, where the iodine group can undergo further cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex architectures. Researchers may employ it in the development of novel polymers, where 1,1-diphenylethylene derivatives are used to mediate radical and anionic living polymerizations, helping to control molecular weight and block copolymer sequences . Additionally, its extended conjugated system suggests potential applications in the study of organic semiconductors and advanced materials with unique photophysical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

109900-89-2

Molecular Formula

C16H15I

Molecular Weight

334.19 g/mol

IUPAC Name

(4-iodo-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H15I/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2

InChI Key

AKOCZKSHZQMQJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCI)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituents, synthesis methods, yields, reactivity, and applications:

Structural Analogs

Compound Name Substituent/Modification Key Structural Feature Reference
(2-(4-Bromophenyl)ethene-1,1-diyl)dibenzene Bromine at para position of phenyl Terminal bromine for cross-coupling
(2-Nitroethene-1,1-diyl)dibenzene Nitro group on ethene Electron-withdrawing group enhances reactivity
(2-Tosylethene-1,1-diyl)dibenzene Tosyl (p-toluenesulfonyl) group on ethene Stabilizes radicals in electrochemical reactions
(3-(4-Chlorophenyl)prop-1-ene-1,1-diyl)dibenzene Chlorine at para position of phenyl Halogenated intermediate for pharmaceuticals
(4-(3,5-di-tert-butylphenyl)-4-methylpent-1-ene-1,1-diyl)dibenzene Bulky tert-butyl groups Enhanced steric hindrance and stability

Reactivity and Stability

  • Halogenated Compounds : Iodine and bromine substituents facilitate Suzuki-Miyaura couplings, with iodine offering higher reactivity due to weaker C–I bonds .
  • Electron-Withdrawing Groups (EWGs) : Nitro and sulfonyl groups increase electrophilicity, enabling radical additions (e.g., in electrochemical transformations) .
  • Steric Effects : tert-Butyl groups improve thermal stability but reduce reaction rates in catalytic cycles .

Key Data Tables

Table 1: NMR Chemical Shifts of Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(2-(4-Methoxyphenyl)ethene-1,1-diyl)dibenzene 7.2–7.5 (aromatic), 3.8 (OCH₃) 160.1 (C-O), 128–130 (aromatic)
(2-Nitroethene-1,1-diyl)dibenzene 7.93 (d, J = 13.6 Hz), 6.76 (s) 153.9 (NO₂), 125.4 (alkene)
(2-Bromoethene-1,1-diyl)dibenzene 7.36–7.29 (aromatic), 6.45 (s) 136.5 (C-Br), 128.3 (aromatic)

Table 2: Comparative Yields and Reaction Conditions

Compound Catalyst/Reagents Yield (%) Reaction Conditions Reference
(2-(4-Bromophenyl)ethene-1,1-diyl)dibenzene PhP(Li)TMS, THF 79 Room temperature
(2-Nitroprop-1-ene-1,1-diyl)dibenzene TEMPO, tert-butyl nitrite 55 Acetonitrile, 0°C
(E)-4-(2-(Phenylsulfonyl)vinyl)-1,1′-biphenyl Electrochemical cell 49 CH₃CN, rt

Q & A

Q. What are the key synthetic challenges associated with the preparation of 1,1'-(4-Iodobut-1-ene-1,1-diyl)dibenzene, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound likely involves palladium-catalyzed cross-coupling or iodination reactions. Challenges include controlling regioselectivity during iodination and stabilizing the alkene moiety, which may isomerize under harsh conditions. Methodological optimization should focus on:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., bipyridyl) to enhance efficiency .
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Lower temperatures (0–25°C) to minimize alkene rearrangement .
    Yield improvements can be tracked via HPLC (as in ) by monitoring iodine incorporation and byproduct formation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data contradictions (e.g., NMR vs. X-ray) be resolved?

  • ¹H/¹³C NMR : Identify alkene protons (δ 5.5–6.5 ppm) and iodinated carbons (δ 80–100 ppm). Aromatic protons should show splitting patterns consistent with dibenzene substitution .
  • X-ray crystallography : Resolves spatial configuration of the iodobutene bridge and confirms planarity of the conjugated system.
  • IR spectroscopy : Detects C-I stretches (~500 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
    Discrepancies between NMR (solution state) and X-ray (solid state) may arise from conformational flexibility. Repeating experiments under varied conditions (e.g., temperature, solvent) and employing DFT calculations to model dynamic effects can resolve contradictions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodine substituent in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) can model:

  • Electron density distribution : Assess the iodine atom’s leaving-group ability via Fukui indices.
  • Transition states : Simulate oxidative addition steps in Pd-catalyzed reactions to identify steric/electronic barriers .
    For example, comparing activation energies for Suzuki-Miyaura coupling with aryl boronic acids versus Heck reactions with alkenes can guide catalyst selection. COMSOL Multiphysics integration () enables multi-scale simulations linking molecular properties to bulk reaction kinetics.

Q. What experimental strategies can investigate the compound’s potential as a photoactive material in organic electronics, considering its conjugated diyl system?

  • UV-Vis spectroscopy : Measure λₐ₆ₛ to assess conjugation length and bandgap. Compare with TD-DFT predictions for structure-property relationships.
  • Cyclic voltammetry : Determine HOMO/LUMO levels to evaluate electron transport capabilities .
  • Thin-film fabrication : Deposit via spin-coating and test charge mobility using field-effect transistor (FET) architectures.
    Contradictory data (e.g., low mobility despite favorable HOMO-LUMO alignment) may arise from film morphology issues. Atomic Force Microscopy (AFM) and Grazing-Incidence X-ray Scattering (GIXS) can correlate microstructure with performance .

Q. How can mechanistic studies resolve conflicting reports on the stability of the iodobutene bridge under acidic or basic conditions?

  • Kinetic monitoring : Use in-situ NMR or LC-MS to track degradation products (e.g., HI elimination or alkene isomerization) .
  • Isotopic labeling : Introduce deuterium at the vinylic position to study proton exchange pathways.
  • pH-dependent DFT calculations : Model transition states for hydrolysis or elimination to identify dominant pathways .
    Contradictions may stem from solvent effects (e.g., protic vs. aprotic media), requiring systematic variation of reaction parameters.

Methodological Frameworks and Theoretical Alignment

Q. How should a research proposal on this compound integrate theoretical frameworks (e.g., frontier molecular orbital theory) to guide experimental design?

  • Hypothesis formulation : Link iodine’s electronegativity to its role in directing electrophilic substitution (e.g., via FMO theory predicting reactive sites) .
  • Experimental variables : Design a factorial experiment () varying catalyst loading, solvent, and temperature to test theoretical predictions.
  • Data interpretation : Use statistical models (ANOVA) to distinguish significant factors and validate alignment with FMO-predicted outcomes .

Q. What strategies address reproducibility challenges in synthesizing and characterizing this compound across research groups?

  • Standardized protocols : Publish detailed procedures (e.g., inert atmosphere requirements, purification via column chromatography with specified Rf values).
  • Collaborative validation : Share raw spectral data (NMR, IR) in open-access repositories for cross-lab verification .
  • Reference materials : Use certified analytical standards (e.g., EPA DSSTox, ) to calibrate instrumentation and minimize systematic errors.

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